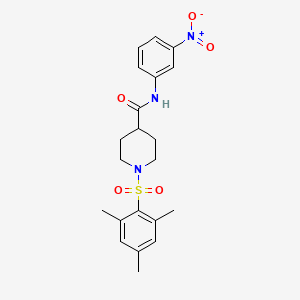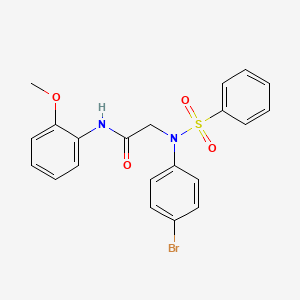
N~1~-(3-fluorophenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide
Descripción general
Descripción
N~1~-(3-fluorophenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide, also known as FG-4592, is a hypoxia-inducible factor (HIF) prolyl hydroxylase inhibitor (PHI). It is a small molecule drug that has been developed for the treatment of anemia associated with chronic kidney disease (CKD) and other related conditions. FG-4592 works by increasing the production of erythropoietin (EPO), a hormone that stimulates the production of red blood cells.
Mecanismo De Acción
N~1~-(3-fluorophenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide works by inhibiting the activity of PHIs, which are enzymes that regulate the activity of HIFs. HIFs are transcription factors that play a critical role in the regulation of oxygen homeostasis. When oxygen levels are low, HIFs are activated, leading to the upregulation of genes involved in erythropoiesis, angiogenesis, and glucose metabolism. By inhibiting the activity of PHIs, N~1~-(3-fluorophenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide increases the activity of HIFs, leading to the upregulation of EPO and the production of red blood cells.
Biochemical and Physiological Effects
N~1~-(3-fluorophenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide has been shown to have several biochemical and physiological effects. It increases the production of EPO, leading to the production of red blood cells and the correction of anemia. It also increases the expression of genes involved in angiogenesis and glucose metabolism, which may have potential therapeutic applications in the treatment of conditions such as cancer and ischemic heart disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N~1~-(3-fluorophenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide is its specificity for PHIs. This makes it a valuable tool for studying the role of HIFs in various biological processes. However, one limitation of N~1~-(3-fluorophenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide is its stability in aqueous solutions, which may affect its bioavailability and potency.
Direcciones Futuras
There are several future directions for the research and development of N~1~-(3-fluorophenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide. One potential application is in the treatment of cancer, where it may be used to inhibit tumor growth and angiogenesis. Another potential application is in the treatment of ischemic heart disease and stroke, where it may be used to promote angiogenesis and tissue repair. Additionally, further research is needed to better understand the potential side effects and long-term safety of N~1~-(3-fluorophenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide.
Aplicaciones Científicas De Investigación
N~1~-(3-fluorophenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide has been extensively studied for its potential therapeutic applications. It has been shown to be effective in the treatment of anemia associated with CKD. In addition, it has also been studied for its potential applications in the treatment of other conditions such as cancer, ischemic heart disease, and stroke.
Propiedades
IUPAC Name |
N-(3-fluorophenyl)-2-(N-methylsulfonyl-4-phenoxyanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O4S/c1-29(26,27)24(15-21(25)23-17-7-5-6-16(22)14-17)18-10-12-20(13-11-18)28-19-8-3-2-4-9-19/h2-14H,15H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBUOWGQMFAAPBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC(=CC=C1)F)C2=CC=C(C=C2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluorophenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,5-dichloro-N-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B3538169.png)
![methyl {4,8-dimethyl-7-[2-(4-methyl-1-piperidinyl)-2-oxoethoxy]-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B3538175.png)

![ethyl 3-{4,8-dimethyl-7-[2-(4-methyl-1-piperidinyl)-2-oxoethoxy]-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B3538189.png)
![{2-[(4-benzoyl-1-piperazinyl)carbonyl]phenyl}(phenyl)methanone](/img/structure/B3538195.png)
![3-(4-fluorobenzyl)-5-({2-[(4-nitrobenzyl)oxy]-1-naphthyl}methylene)-2,4-imidazolidinedione](/img/structure/B3538203.png)
![N-{3-[methyl(methylsulfonyl)amino]phenyl}-3-[(4-methylphenyl)thio]propanamide](/img/structure/B3538209.png)
![N-isopropyl-2-{[3-(4-nitrophenyl)acryloyl]amino}benzamide](/img/structure/B3538218.png)

![methyl (7-{2-[(cyclohexylmethyl)amino]-2-oxoethoxy}-4-methyl-2-oxo-2H-chromen-3-yl)acetate](/img/structure/B3538233.png)
![N-[4-(4-morpholinylsulfonyl)phenyl]-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B3538253.png)

![N-(4-bromo-2-chlorophenyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B3538276.png)
![4-[methyl(methylsulfonyl)amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B3538282.png)